molecular formula C17H25NO3 B7900148 Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B7900148
M. Wt: 291.4 g/mol
InChI Key: XUAIUEGHJIVPSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a 2-(hydroxymethyl)phenyl group at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. This structure combines a rigid aromatic moiety with a flexible piperidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery. The hydroxymethyl group on the phenyl ring provides a reactive site for further functionalization, such as oxidation, esterification, or conjugation, while the Boc group enhances solubility and stability during synthetic workflows .

The compound is frequently utilized in the synthesis of kinase inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and other bioactive molecules targeting metabolic or signaling pathways . Its structural modularity allows for systematic modifications to optimize pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-8-13(9-11-18)15-7-5-4-6-14(15)12-19/h4-7,13,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIUEGHJIVPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents one of the most reliable methods for introducing aryloxy or arylalkyl groups onto piperidine scaffolds. For example, tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate was synthesized via a sodium hydride-mediated reaction between tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 2-bromo-4-chloro-5-nitropyridine in dimethylformamide (DMF), achieving a 62% yield . This method highlights the utility of activating the hydroxyl group as an alkoxide to facilitate nucleophilic attack on electrophilic aromatic systems.

Adapting this approach to the target compound would require substituting 2-(hydroxymethyl)phenol derivatives as the electrophilic partner. Key considerations include:

  • Base selection : Sodium hydride or potassium tert-butoxide effectively deprotonate the hydroxymethyl group, enhancing nucleophilicity .

  • Solvent compatibility : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize transition states and improve reaction kinetics .

  • Temperature control : Room-temperature reactions minimize side reactions, as demonstrated in the synthesis of tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate (17 g yield) .

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction is particularly effective for constructing ether bonds between sterically hindered alcohols and phenols. In one protocol, tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate was synthesized using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding 60% . This method’s success relies on the redox properties of DIAD and the ability of PPh₃ to activate the alcohol.

For the target compound, replacing 5-chloro-2-hydroxybenzonitrile with 2-(hydroxymethyl)phenol would enable the installation of the hydroxymethylphenyl moiety. Critical parameters include:

  • Stoichiometry : A 1:1 molar ratio of alcohol to phenol ensures optimal coupling efficiency .

  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

  • Workup : Silica gel chromatography with gradients of ethyl acetate/hexane effectively purifies the product .

Alkylation via Sulfonate Esters

Sulfonate esters serve as superior leaving groups in alkylation reactions. A 95% yield of tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate was achieved using tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate and a quinazoline derivative in N-methylpyrrolidone (NMP) at 100–105°C . The electron-withdrawing nature of the sulfonyl group facilitates nucleophilic displacement.

Applying this strategy to the target compound would involve:

  • Sulfonylation : Treating tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride to form the corresponding mesylate.

  • Coupling : Reacting the mesylate with 2-(hydroxymethyl)phenol under basic conditions (e.g., K₂CO₃) .

  • Thermal optimization : Elevated temperatures (80–100°C) accelerate reaction rates but require careful monitoring to avoid decomposition .

Reductive Amination and Subsequent Functionalization

Reductive amination provides an alternative pathway for constructing the piperidine core. For example, reacting tert-butyl 4-oxopiperidine-1-carboxylate with 2-(hydroxymethyl)benzylamine under hydrogenation conditions (e.g., H₂/Pd-C) would yield the secondary amine, which could then be Boc-protected. However, this method requires precise control over stereochemistry and reducing agent activity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group on the phenyl ring undergoes oxidation to form aldehydes or carboxylic acids. Common oxidizing agents include:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic or neutral pHCarboxylic acid derivativeN/A
Chromium trioxideAqueous H₂SO₄Aldehyde intermediateN/A

Example Reaction :

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylateKMnO4,H2OTert-butyl 4-[2-(carboxyphenyl)]piperidine-1-carboxylate\text{Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Tert-butyl 4-[2-(carboxyphenyl)]piperidine-1-carboxylate}

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions to form ether or ester linkages. Key methods include:

Mitsunobu Reaction

Used to form ether bonds with phenols or alcohols:

Reagent Conditions Product Yield Source
DIAD, TriphenylphosphineTHF, 0°C to RTEther-linked piperidine derivatives60–74%

Example :

Compound + 5-Chloro-2-hydroxybenzonitrileDIAD, PPh3Tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate\text{Compound + 5-Chloro-2-hydroxybenzonitrile} \xrightarrow{\text{DIAD, PPh}_3} \text{Tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate}

Nucleophilic Displacement

Base-mediated reactions with halides:

Reagent Conditions Product Yield Source
NaH, DMFRT, 24hBromopyridine-linked derivatives62%

Reduction Reactions

The ester group (tert-butyl carbamate) is generally stable under standard reduction conditions, but selective reductions of other functionalities are feasible:

Reagent Conditions Product Yield Source
Sodium borohydrideMethanol, RTReduced hydroxyl intermediatesN/A

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines:

Reagent Conditions Product Yield Source
Trifluoroacetic acidDCM, RT4-[2-(Hydroxymethyl)phenyl]piperidine>90%

Carbamate Formation

The hydroxymethyl group reacts with isocyanates or chloroformates to form carbamates:

Reagent Conditions Product Yield Source
Triphosgene, Et₃NToluene, 70°CCarbamate-functionalized derivatives74%

Key Research Findings

  • Etherification Efficiency : Mitsunobu reactions achieve higher yields (60–74%) compared to base-mediated substitutions (62%) due to better stereochemical control .

  • Boc Deprotection : Acidic cleavage using TFA is nearly quantitative, making it ideal for subsequent functionalization.

  • Oxidative Stability : The hydroxymethyl group oxidizes preferentially over the Boc group, enabling selective derivatization.

Scientific Research Applications

Applications in Targeted Protein Degradation

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is recognized for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances the orientation and stability of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC itself, which is crucial for effective protein degradation .

Case Study: PROTAC Development

In a study focusing on the design of novel PROTACs, researchers utilized this compound as a linker to achieve targeted degradation of oncogenic proteins. The study demonstrated that varying the linker length and rigidity significantly influenced the degradation efficiency and selectivity of the PROTACs developed .

Pharmacological Research

The compound has also been investigated for its pharmacological properties, particularly as a potential dual-action agent targeting norepinephrine reuptake inhibition and serotonin receptor modulation. This dual action is beneficial for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Table 1: Pharmacological Activity

Activity TypeMechanismPotential Applications
Norepinephrine Reuptake InhibitionInhibits reuptake of norepinephrineADHD, depression
5-HT1A Partial AgonismModulates serotonin receptor activityMood disorders, anxiety disorders

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions, including Suzuki coupling and esterification processes. Structural modifications can enhance its bioactivity and solubility profiles, making it a versatile candidate for further drug development .

Case Study: Structural Optimization

In a series of experiments aimed at optimizing the pharmacokinetic properties of piperidine derivatives, researchers modified the hydroxymethyl group to improve solubility and bioavailability. These modifications led to enhanced efficacy in preclinical models of neuropsychiatric disorders .

Mechanism of Action

The compound exerts its effects primarily through its role as a linker in PROTACs. It facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves specific molecular interactions and pathways, including the recognition of the target protein by the PROTAC and the recruitment of the E3 ligase.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and binding affinity in kinase inhibitors .
  • Azide Functionalization : Enables bioorthogonal conjugation for PROTACs or imaging probes .
  • Ring Modifications : Replacing piperidine with tetrahydro-pyrazine () alters conformational flexibility, impacting target engagement.

Biological Activity

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate (CAS: 255051-62-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the chemical properties, synthesis, and biological activities, including case studies and research findings.

  • Chemical Formula : C17H25NO3
  • Molecular Weight : 291.39 g/mol
  • IUPAC Name : tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Purity : Typically reported at 97% in commercial preparations .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the piperidine ring.
  • Introduction of the tert-butyl and hydroxymethyl groups.
  • Carboxylation to yield the final product.

Specific methodologies can vary, but they often utilize standard organic synthesis techniques such as acylation and alkylation reactions .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells : The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Neuropharmacological Effects

Piperidine derivatives are also noted for their neuropharmacological effects. Research suggests that compounds with this structure may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression.

  • GABA Receptor Modulation : Some studies suggest that related compounds can inhibit GABA aminotransferase, leading to increased GABA levels in the brain, which may have implications for treating neurological disorders .

Antioxidant and Antimicrobial Activity

The compound has been evaluated for its antioxidant and antimicrobial properties. Research indicates that piperidine derivatives can scavenge free radicals and exhibit antimicrobial activity against various pathogens.

  • Antioxidant Assays : Compounds similar to this compound have been tested using DPPH radical scavenging assays, showing significant antioxidant capacity .

Case Studies

  • Cytotoxicity Studies : A study examined the effects of several piperidine derivatives on cancer cell lines, highlighting the superior activity of certain analogs compared to traditional drugs. The findings suggested that structural modifications significantly influence biological activity .
  • Neuropharmacological Research : In a study focusing on GABAergic modulation, researchers found that specific piperidine compounds could effectively inhibit GABA-AT, suggesting potential applications in treating epilepsy and anxiety disorders .

Research Findings Summary Table

Activity TypeFindingsReferences
AnticancerEnhanced cytotoxicity against FaDu cells compared to bleomycin
NeuropharmacologicalPotential GABA-AT inhibition leading to increased GABA levels
AntioxidantSignificant radical scavenging activity in DPPH assays
AntimicrobialEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including (1) piperidine ring functionalization via nucleophilic substitution or coupling reactions, followed by (2) hydroxymethyl group introduction using reagents like formaldehyde or hydroxymethylation agents under controlled pH (e.g., pH 7–9). For example, tert-butyl-protected intermediates (e.g., tert-butyl piperidine carboxylates) are often synthesized via Boc-protection strategies .
  • Optimization : Use catalytic conditions (e.g., palladium catalysts for coupling) and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for mild conditions) to improve yields .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm piperidine ring conformation, tert-butyl group presence, and hydroxymethyl substitution .
  • Mass spectrometry (HRMS) for molecular weight validation and impurity profiling .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, particularly for the hydroxymethylphenyl substituent .

Q. What safety protocols are essential for handling this compound in the lab?

  • Hazard Mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential inhalation hazards (acute toxicity Category 4) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand or vermiculite) and dispose via hazardous waste protocols .
  • Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl group .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 72 hours. The hydroxymethyl group may undergo oxidation to carboxylic acid under acidic/oxidative conditions .
  • Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds. Hydroxymethyl-substituted aromatics typically degrade above 150°C .

Q. What strategies can resolve contradictions in reported toxicity data for structurally similar tert-butyl piperidine derivatives?

  • Data Reconciliation :

  • In Silico Modeling : Use tools like ADMET Predictor™ to compare acute toxicity (e.g., LD50) predictions with empirical data from limited studies .
  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate conflicting oral/skin toxicity classifications (e.g., H302 vs. H312 discrepancies) .

Q. How can this compound be applied in medicinal chemistry, and what are the challenges in optimizing its pharmacokinetic (PK) profile?

  • Applications :

  • Drug Intermediate : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration, while the hydroxymethyl group allows derivatization (e.g., prodrug synthesis) .
    • PK Challenges :
  • Metabolic Stability : The piperidine ring may undergo CYP450-mediated oxidation. Use deuterium labeling at vulnerable positions to slow metabolism .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions to improve aqueous solubility .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions for functionalization?

  • Reaction Design :

  • Suzuki-Miyaura Coupling : The hydroxymethylphenyl group can act as a directing group for regioselective C–H functionalization. Use Pd(OAc)₂/XPhos catalysts in toluene/water biphasic systems .
  • Protection-Deprotection : Temporarily protect the hydroxymethyl group with TBSCl to prevent side reactions during piperidine nitrogen alkylation .

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